

# Molecular formula and weight of 3-Ethyl-4-methylpentan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethyl-4-methylpentan-1-ol

Cat. No.: B15328544

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## An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific knowledge regarding **3-Ethyl-4-methylpentan-1-ol**, a secondary alcohol with limited but specific applications. The guide is intended for professionals in research and development who may be interested in its synthesis, properties, and potential uses.

## Core Molecular and Physicochemical Properties

**3-Ethyl-4-methylpentan-1-ol** is an organic compound with the molecular formula  $C_8H_{18}O$ .<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its structure consists of a five-carbon pentanol backbone with ethyl and methyl substituents. The molecular weight of this compound is approximately 130.23 g/mol.<sup>[1]</sup><sup>[3]</sup>

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that many of these properties are estimated due to the limited experimental data available for this specific molecule.

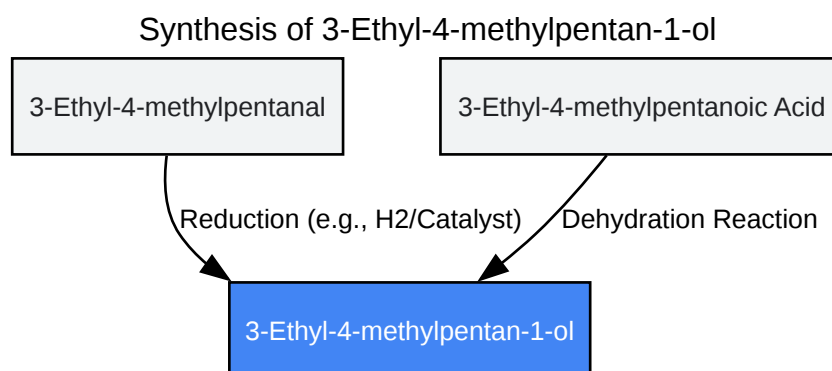
Property	Value	Source
IUPAC Name	3-Ethyl-4-methylpentan-1-ol	[3]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	[1][2][3]
Molecular Weight	130.23 g/mol	[1][3][4][5]
CAS Number	38514-13-5	[1][4][6]
Appearance	Colorless liquid (predicted)	[5]
Odor	Alcohol-like	[5]
Boiling Point	171.3 ± 8.0 °C (Predicted)	[4][5]
Flash Point	64.20 °C (148.00 °F) (Estimated)	[4]
Solubility in Water	1594 mg/L at 25 °C (Estimated)	[4]
logP (Octanol/Water Partition Coefficient)	2.565 (Estimated)	[4]

## Synthesis, Occurrence, and Potential Applications

### Synthesis Pathways

**3-Ethyl-4-methylpentan-1-ol** can be synthesized through standard organic chemistry reactions. The primary methods involve the reduction of a corresponding aldehyde or the dehydration of a carboxylic acid.[5] These pathways are outlined below:

- Reduction of 3-ethyl-4-methylpentanal: This involves the use of a reducing agent, such as hydrogen gas in the presence of a catalyst, to convert the aldehyde group to a primary alcohol.[5]
- Reaction of 3-ethyl-4-methylpentanoic acid: This method requires a dehydrating agent to facilitate the conversion of the carboxylic acid to the alcohol.[5]



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**Caption:** Synthesis pathways for **3-Ethyl-4-methylpentan-1-ol**.

## Natural Occurrence

This compound has been identified in the natural world. Specifically, **3-Ethyl-4-methylpentan-1-ol** has been reported in *Vincetoxicum glaucescens*, a species of flowering plant.[3]

## Potential Applications

While research into the applications of **3-Ethyl-4-methylpentan-1-ol** is limited, it is suggested to have potential as an additive in spices and flavors, and as an intermediate in the synthesis of other organic compounds.[5] However, some sources indicate it is not recommended for fragrance or flavor use.[4] There is currently no substantive evidence to support its use in drug development.

## Safety and Toxicological Profile

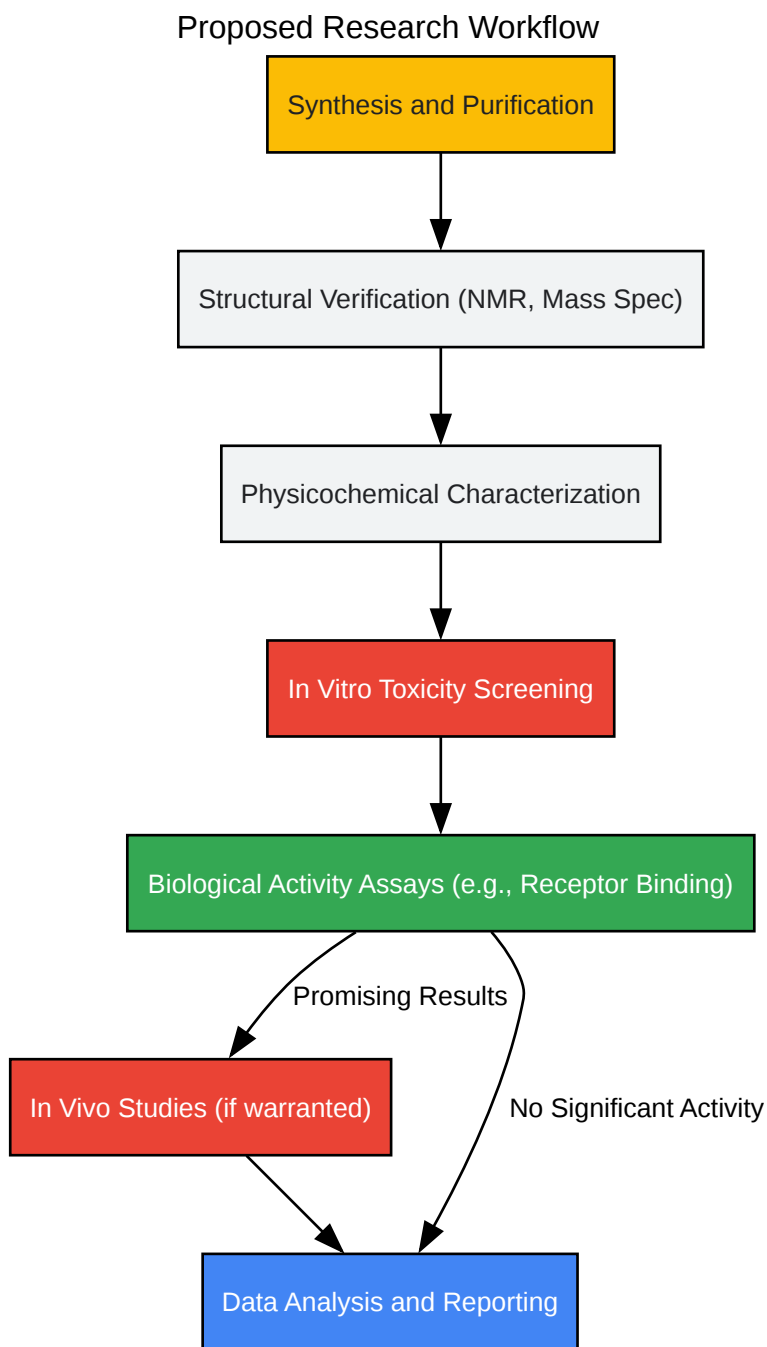
The toxicological properties of **3-Ethyl-4-methylpentan-1-ol** have not been extensively studied. As such, a comprehensive safety profile is not available. The following table summarizes the current state of knowledge regarding its safety.

Toxicity Data	Status
Oral/Parenteral Toxicity	Not Determined
Dermal Toxicity	Not Determined
Inhalation Toxicity	Not Determined

Given the lack of data, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

## Proposed Experimental Workflow for Further Investigation

For researchers interested in exploring the potential of **3-Ethyl-4-methylpentan-1-ol**, particularly for novel applications, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments to characterize its properties and potential biological activity.



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**Caption:** A logical workflow for future research on **3-Ethyl-4-methylpentan-1-ol**.

This proposed workflow begins with the synthesis and purification of the compound, followed by rigorous structural and physicochemical analysis. Subsequent steps involve in vitro screening for toxicity and biological activity. Should any promising results emerge, further in vivo studies could be considered.

## Conclusion

**3-Ethyl-4-methylpentan-1-ol** is a structurally defined organic compound with a limited body of research. While its synthesis and basic properties are understood, there is a significant lack of data regarding its biological activity, toxicity, and potential applications, particularly in the realm of drug development. The information and proposed workflows presented in this guide aim to provide a foundation for researchers and scientists who may wish to explore this molecule further. Future research should focus on empirical determination of its physicochemical properties and a systematic evaluation of its biological effects.

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Address: 3281 E Guasti Rd

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